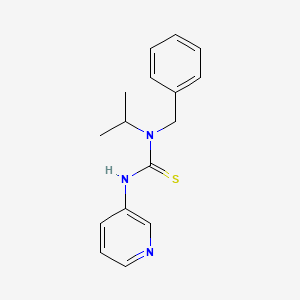

![molecular formula C22H23N3O3 B5594785 1-(3,4-二氢-2H-色满-6-酰羰基)-1',4'-二氢-3'H-螺[哌啶-4,2'-喹喔啉]-3'-酮](/img/structure/B5594785.png)

1-(3,4-二氢-2H-色满-6-酰羰基)-1',4'-二氢-3'H-螺[哌啶-4,2'-喹喔啉]-3'-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions that allow for the efficient construction of complex molecular architectures. For example, the use of piperidine–iodine as a dual system catalyst has been reported for the synthesis of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives through a three-component reaction, highlighting the method's good yields, mild conditions, and ease of handling (Alizadeh, Ghanbaripour, & Zhu, 2014). Additionally, solid-phase synthesis techniques have been applied to generate spiro compounds from 1,2-dihydroquinazoline-2-carboxylate derivatives, showcasing the versatility of synthetic approaches in accessing such complex molecules (Pospíšilová, Krchňák, & Schütznerová, 2018).

Molecular Structure Analysis

The molecular structure of compounds within this class is often elucidated using techniques like NMR, X-ray crystallography, and UV–Vis spectroscopy. These methods provide insight into the 3D architecture of the molecules, essential for understanding their biological activity and chemical properties. For instance, the structure of spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkan]-7-amines was determined by X-ray diffraction, revealing almost planar quinoline rings and non-planar chromene rings, which are crucial for the compounds' interaction with biological targets (Bonacorso et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves cycloaddition reactions, with azomethine ylides being common reactants. These reactions are highly regio- and stereoselective, leading to the formation of spirochromeno[3,4-c]pyrrolidines with varied configurations at the spiro atom, demonstrating the compounds' versatility in organic synthesis (Kutyashev et al., 2019).

科学研究应用

合成与催化

Alizadeh 等人(2014 年)的一项研究展示了利用三组分反应(涉及水杨醛、β-酮酯和 1-(2-氨基苯基)吡咯与哌啶-碘作为双系统催化剂)合成 3-(4-烷基-4,5-二氢吡咯并[1,2-a]喹喔啉-4-基)-2H-色满-2-酮衍生物。该方法以其良好的产率、温和的反应条件和易于操作而著称,并得到 1H NMR、13C NMR 和 X 射线晶体学数据的支持 (Alizadeh、Ghanbaripour 和 Zhu,2014)。

杂环化学

Rajesh、Bala 和 Perumal(2012 年)开发了一系列通过 1,3-偶极叠氮甲碱环加成反应在离子液体中合成的新型螺杂环,展示了多样化的底物范围和优异的产率。该研究强调了杂合螺杂环的化学选择性、区域选择性和立体选择性合成,代表了杂环化学领域的进步 (Rajesh、Bala 和 Perumal,2012)。

药理学评估

Chaudhari 等人(2013 年)发现了一系列新型的 N-芳基-3,4-二氢-1'H-螺[色满-2,4'-哌啶]-1'-甲酰胺,它们是瞬时受体电位三叶草素 8 (TRPM8) 通道的阻滞剂。这项研究提供了关于合成的见解、芳基及其取代基对体外效力的影响以及大鼠口服剂量的药代动力学特征,为新型治疗剂的开发提供了基础 (Chaudhari 等人,2013)。

属性

IUPAC Name |

1'-(3,4-dihydro-2H-chromene-6-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c26-20(16-7-8-19-15(14-16)4-3-13-28-19)25-11-9-22(10-12-25)21(27)23-17-5-1-2-6-18(17)24-22/h1-2,5-8,14,24H,3-4,9-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJIXWHKKXUQSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)N3CCC4(CC3)C(=O)NC5=CC=CC=C5N4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B5594704.png)

![(1S*,5R*)-3-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5594725.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5594729.png)

![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)

![5-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5594756.png)

![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5594778.png)

![2-(1-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5594779.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5594792.png)

![1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5594797.png)

![methyl 9-{[5-(2-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5594811.png)